molecular formula C18H24N2 B3366955 N,N'-Dibenzyl-2-methyl-1,3-propanediamine CAS No. 155448-02-5

N,N'-Dibenzyl-2-methyl-1,3-propanediamine

Cat. No.: B3366955
CAS No.: 155448-02-5
M. Wt: 268.4 g/mol
InChI Key: UTVKWYMBAOILSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-Dibenzyl-2-methyl-1,3-propanediamine is a chemical compound with the molecular formula C18H24N2 and a molecular weight of 268.40 g/mol. It is characterized by the presence of two benzyl groups attached to a 2-methyl-1,3-propanediamine backbone. This compound is used in various research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Dibenzyl-2-methyl-1,3-propanediamine typically involves the reaction of 2-methyl-1,3-propanediamine with benzyl chloride under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of N,N’-Dibenzyl-2-methyl-1,3-propanediamine follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to optimize the reaction conditions and improve yield. The product is then purified using techniques such as distillation or recrystallization to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N,N’-Dibenzyl-2-methyl-1,3-propanediamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding amine oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding amines.

    Substitution: The benzyl groups can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N,N’-Dibenzyl-2-methyl-1,3-propanediamine is utilized in various scientific research fields, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of N,N’-Dibenzyl-2-methyl-1,3-propanediamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    N,N’-Dimethyl-1,3-propanediamine: Similar structure but with methyl groups instead of benzyl groups.

    N,N’-Diethyl-1,3-propanediamine: Similar structure but with ethyl groups instead of benzyl groups.

    N,N’-Diisopropyl-1,3-propanediamine: Similar structure but with isopropyl groups instead of benzyl groups.

Uniqueness

N,N’-Dibenzyl-2-methyl-1,3-propanediamine is unique due to the presence of benzyl groups, which impart distinct chemical properties and reactivity compared to its methyl, ethyl, and isopropyl analogs. These properties make it particularly useful in specific research and industrial applications where benzyl groups are advantageous .

Properties

IUPAC Name

N,N'-dibenzyl-2-methylpropane-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2/c1-16(12-19-14-17-8-4-2-5-9-17)13-20-15-18-10-6-3-7-11-18/h2-11,16,19-20H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTVKWYMBAOILSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCC1=CC=CC=C1)CNCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N'-Dibenzyl-2-methyl-1,3-propanediamine
Reactant of Route 2
Reactant of Route 2
N,N'-Dibenzyl-2-methyl-1,3-propanediamine
Reactant of Route 3
Reactant of Route 3
N,N'-Dibenzyl-2-methyl-1,3-propanediamine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N,N'-Dibenzyl-2-methyl-1,3-propanediamine
Reactant of Route 5
Reactant of Route 5
N,N'-Dibenzyl-2-methyl-1,3-propanediamine
Reactant of Route 6
Reactant of Route 6
N,N'-Dibenzyl-2-methyl-1,3-propanediamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.